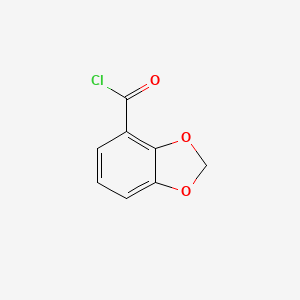

1,3-Benzodioxole-4-carbonylchloride

Overview

Description

1,3-Benzodioxole-4-carbonylchloride (1,3-BDOC) is an organic compound with a molecular formula of C7H4ClO2. It is a colorless solid with a melting point of 99-100 °C. It is a derivative of benzodioxole and is used in various scientific and industrial applications. 1,3-BDOC is a key intermediate in the synthesis of a wide range of organic compounds, such as pharmaceuticals, pesticides, agrochemicals, and other chemicals. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Development

1,3-Benzodioxole, a key intermediate in medicine, can be synthesized from catechol through cyclization with dichloromethane. This process achieves an overall yield of 57.2% and the product's structure is confirmed through IR and NMR techniques (Li Yu, 2006).

Anticancer and Antibacterial Properties

Eco-sustainable synthesis of 1,3-benzodioxole derivatives shows promising anticancer, antibacterial, and DNA binding potential. Compound 3c, in particular, demonstrates greater anticancer and antibacterial potency than standard references (Gupta et al., 2016).

Photopolymerization Applications

A 1,3-benzodioxole derivative is capable of acting as a caged one-component Type II photoinitiator for free radical polymerization, demonstrating its potential in material sciences (Kumbaraci et al., 2012).

Diverse Derivatives from Organometallic Methodology

The conversion of 2,2-difluoro-1,3-benzodioxole into a range of derivatives showcases its versatility in organic chemistry, with applications in synthesizing amines, acids, ketones, and aldehydes (Schlosser et al., 2003).

Green Chemistry Approach

Microwave-assisted synthesis of 1,3-benzodioxole derivatives offers a green chemistry approach by saving time, increasing yield, and reducing energy utilization without requiring toxic solvents (Dutta Gupta et al., 2012).

Antitumor Activity

Some 1,3-benzodioxole derivatives have shown significant in vitro antitumor activity against human tumor cell lines, highlighting their potential in cancer research (Micale et al., 2002).

Safety and Hazards

1,3-Benzodioxole-4-carbonylchloride is classified as corrosive . The hazard statement associated with it is H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mechanism of Action

Target of Action

The primary target of 1,3-Benzodioxole-4-carbonylchloride is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth . Another potential target is the tubulin protein , which is involved in cell proliferation .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-4-carbonylchloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases and proteases, which facilitate the hydrolysis of the carbonyl chloride group, leading to the formation of carboxylic acids and other derivatives. These interactions are crucial for the compound’s reactivity and its ability to participate in further biochemical transformations .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its reactivity and efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites. These metabolites can further undergo conjugation reactions with cofactors such as glutathione and glucuronic acid, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum through post-translational modifications or targeting signals. These localization patterns are essential for the compound’s role in regulating cellular processes and its overall biochemical activity .

properties

IUPAC Name |

1,3-benzodioxole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBLTFSJUMJXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496553 | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66411-55-0 | |

| Record name | 1,3-Benzodioxole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66411-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxaindane-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)